- Synthesis of Nitriles from Aldoximes and Primary Amides Using XtalFluor-E, Synthesis, 2015, 47(23), 3758-3766
Cas no 91419-48-6 (Tert-butyl 4-carbamoylpiperidine-1-carboxylate)
91419-48-6 structure
Product Name:Tert-butyl 4-carbamoylpiperidine-1-carboxylate
CAS番号:91419-48-6
MF:C11H20N2O3
メガワット:228.288103103638
MDL:MFCD02180953
CID:61510
PubChem ID:253659758
Update Time:2024-10-26
Tert-butyl 4-carbamoylpiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1-N-Boc-Piperidine-4-carboxamide
- 1-Piperidinecarboxylic acid, 4-(aminocarbonyl)-, 1,1-dimethylethyl ester
- 1-(tert-Butoxycarbonyl)-4-piperidinecarboxamide
- 1-Boc-Piperidine-4-Carboxamide
- 1-(TERT-BUTOXYCARBONYL)PIPERIDINE-4-CARBOXAMIDE
- N-Boc-4-Piperidinecarboxamide
- tert-Butyl 4-(aminocarbonyl)-piperidine-1-carboxylate
- TERT-BUTYL 4-(AMINOCARBONYL)TETRAHYDROPYRIDINE-1(2H)-CARBOXYLATE
- tert-butyl 4-carbamoylpiperidine-1-carboxylate
- 1-Boc-4-piperidinecarboxamide
- tert-Butyl 4-Carbamoyl-1-piperidinecarboxylate
- 4-Carbamoyl-1-piperidinecarboxylic Acid tert-Butyl Ester
- tert-Butyl 4-(aminocarbonyl)tetrahydropyridine-1-carboxylate
- N-BOC-4-Piperidine Carboxamide
- 1-N-Boc-4-piperidinecarboxamide
- 1-N-Boc-Isonipecotamide
- 4-CARBAMOYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- 1-tert-butoxycarbonylpiperidine-4-carboxamide
- 1-
- 1,1-Dimethylethyl 4-(aminocarbonyl)-1-piperidinecarboxylate (ACI)
- 1-tert-Butoxycarbonylpiperidyl-4-carboxamide
- 1-tert-Butyloxycarbonyl piperidine-4-carboxylic acid amide
- N-tert-Butoxycarbonylpiperidine-4-carboxamide
- AKOS001788038
- CCG-48829
- AC-7692
- SR-01000095674-1
- SR-01000095674
- SMR000093928
- SCHEMBL557431
- AB11456
- tert-Butyl 4-(aminocarbonyl)-1-piperidinecarboxylate
- MLS000116974
- IDI1_018902
- J-503656
- 91419-48-6
- 4-carbamoylpiperidine-1-carboxylic acid tert-butyl ester
- F6660-4738
- TL 00951
- SR-01000095674-3
- Z101185912
- SY050821
- 4-CARBAMOYLPIPERIDINE, N1-BOC PROTECTED
- DTXSID80370854
- Maybridge3_007515
- HMS2245F06
- DB-013747
- CHEMBL1443143
- tert-butyl-4-carbamoylpiperidine-1-carboxylate
- HMS1452H15
- TERT-BUTYL 4-(AMINOCARBONYL)PIPERIDINE-1-CARBOXYLATE
- YHFUWPUJUMZXBD-UHFFFAOYSA-N
- B3892
- EN300-56514
- Oprea1_340979
- N-BOC-4-Pieridinecarboxamide
- CS-W007674
- MFCD02180953
- PS-6022
- STL185456
- Tert-butyl 4-carbamoylpiperidine-1-carboxylate
-
- MDL: MFCD02180953
- インチ: 1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-8(5-7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)
- InChIKey: YHFUWPUJUMZXBD-UHFFFAOYSA-N
- ほほえんだ: O=C(N1CCC(C(N)=O)CC1)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 228.14700
- どういたいしつりょう: 228.147
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 275
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 72.6
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.123
- ゆうかいてん: 164.0 to 168.0 deg-C
- ふってん: 384.4°Cat760mmHg
- フラッシュポイント: 186.3°C
- 屈折率: 1.498
- PSA: 72.63000
- LogP: 1.75700
Tert-butyl 4-carbamoylpiperidine-1-carboxylate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: S24/25
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
Tert-butyl 4-carbamoylpiperidine-1-carboxylate 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関コード:
2933399090概要:
2933399090。他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
Tert-butyl 4-carbamoylpiperidine-1-carboxylate 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0363-25g |
4-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester |
91419-48-6 | 96% | 25g |
720.84CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0363-100g |
4-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester |
91419-48-6 | 96% | 100g |
2018.34CNY | 2021-05-07 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3892-5G |
1-(tert-Butoxycarbonyl)-4-piperidinecarboxamide |
91419-48-6 | >97.0%(GC)(N) | 5g |
¥230.00 | 2024-04-15 | |
| Fluorochem | 048626-5g |
1-N-Boc-Isonipecotamide |
91419-48-6 | 95% | 5g |
£14.00 | 2022-03-01 | |
| Fluorochem | 048626-10g |
1-N-Boc-Isonipecotamide |
91419-48-6 | 95% | 10g |
£22.00 | 2022-03-01 | |
| Fluorochem | 048626-25g |
1-N-Boc-Isonipecotamide |
91419-48-6 | 95% | 25g |
£50.00 | 2022-03-01 | |
| Fluorochem | 048626-500g |
1-N-Boc-Isonipecotamide |
91419-48-6 | 95% | 500g |
£835.00 | 2022-03-01 | |
| AstaTech | 56580-25/G |
1-N-BOC-ISONIPECOTAMIDE |
91419-48-6 | 97% | 25g |
$85 | 2023-09-17 | |
| AstaTech | 56580-100/G |
1-N-BOC-ISONIPECOTAMIDE |
91419-48-6 | 97% | 100g |
$212 | 2023-09-17 | |
| AstaTech | 56580-500/G |
1-N-BOC-ISONIPECOTAMIDE |
91419-48-6 | 97% | 500g |
$POA | 2023-09-17 |
Tert-butyl 4-carbamoylpiperidine-1-carboxylate 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Ammonium hydroxide Solvents: Water ; 16 h, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Catalysts: (SP-4-2)-(1,2-Ethanediamine-κN1,κN2)bis(nitrato-κO)palladium Solvents: Methanol ; 16 h, 60 °C
リファレンス
- Conversion of aldoximes into nitriles and amides under mild conditions, Organic & Biomolecular Chemistry, 2013, 11(15), 2466-2472
合成方法 3
はんのうじょうけん
1.1 Reagents: Sodium carbonate , Hydroxyamine hydrochloride , Sulfuric acid magnesium salt (1:1) Solvents: Methanol ; 2 h, rt
2.1 Catalysts: (SP-4-2)-(1,2-Ethanediamine-κN1,κN2)bis(nitrato-κO)palladium Solvents: Methanol ; 16 h, 60 °C
2.1 Catalysts: (SP-4-2)-(1,2-Ethanediamine-κN1,κN2)bis(nitrato-κO)palladium Solvents: Methanol ; 16 h, 60 °C
リファレンス
- Conversion of aldoximes into nitriles and amides under mild conditions, Organic & Biomolecular Chemistry, 2013, 11(15), 2466-2472
合成方法 4
はんのうじょうけん
1.1 Reagents: Triethylamine
2.1 Reagents: Sodium hydroxide Solvents: Water
3.1 Reagents: 4-Methylmorpholine , Isobutyl chloroformate , Ammonia
2.1 Reagents: Sodium hydroxide Solvents: Water
3.1 Reagents: 4-Methylmorpholine , Isobutyl chloroformate , Ammonia
リファレンス
- Novel potent antagonists of human neuropeptide Y Y5 receptors. Part 2: substituted benzo[a]cycloheptene derivatives, Bioorganic & Medicinal Chemistry Letters, 2002, 12(5), 757-761
合成方法 5
はんのうじょうけん
1.1 Reagents: Triethylamine , Ammonium carbonate , O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate Solvents: Acetonitrile ; 8 h, rt
リファレンス
- General Ser/Thr Kinases Pharmacophore Approach for Selective Kinase Inhibitors Search as Exemplified by Design of Potent and Selective Aurora A Inhibitors, Chemical Biology & Drug Design, 2016, 88(1), 54-65
合成方法 6
はんのうじょうけん
1.1 Reagents: Formamide , Sodium methoxide Solvents: Methanol , Tetrahydrofuran ; 5 min, rt
1.2 Solvents: Tetrahydrofuran ; 24 h, rt
1.2 Solvents: Tetrahydrofuran ; 24 h, rt
リファレンス
- Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide, Synthesis, 2016, 48(10), 1550-1560
合成方法 7
はんのうじょうけん
リファレンス
- Tetrazole analogs of GABA-mimetic agents, European Journal of Medicinal Chemistry, 1984, 19(2), 181-6
合成方法 8
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: 4-Methylmorpholine , Isobutyl chloroformate , Ammonia
2.1 Reagents: 4-Methylmorpholine , Isobutyl chloroformate , Ammonia
リファレンス
- Novel potent antagonists of human neuropeptide Y Y5 receptors. Part 2: substituted benzo[a]cycloheptene derivatives, Bioorganic & Medicinal Chemistry Letters, 2002, 12(5), 757-761
合成方法 9
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 0 °C → rt; 3 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, 0 °C
2.1 Reagents: Triethylamine , Ammonium chloride , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, 0 °C
2.1 Reagents: Triethylamine , Ammonium chloride , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 6 h, rt
リファレンス
- Trisubstituted Thieno[3,2-b]pyrrole 5-Carboxamides as Potent Inhibitors of Alphaviruses, Journal of Medicinal Chemistry, 2015, 58(23), 9196-9213
Tert-butyl 4-carbamoylpiperidine-1-carboxylate Raw materials
- Di-tert-butyl dicarbonate
- Boc-Inp-OH
- 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate
- 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate
- 1,1-Dimethylethyl Ester 4-(Hydroxyimino)methyl-1-piperidinecarboxylic Acid
- tert-Butyl 4-formylpiperidine-1-carboxylate
- Ethyl piperidine-4-carboxylate
Tert-butyl 4-carbamoylpiperidine-1-carboxylate Preparation Products
Tert-butyl 4-carbamoylpiperidine-1-carboxylate サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:91419-48-6)Tert-butyl 4-carbamoylpiperidine-1-carboxylate
注文番号:A10870
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Thursday, 29 August 2024 19:28
価格 ($):211.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:91419-48-6)N-Boc-哌啶-4-甲酰胺
注文番号:LE26659575
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:57
価格 ($):discuss personally
Email:18501500038@163.com
Tert-butyl 4-carbamoylpiperidine-1-carboxylate 関連文献
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
91419-48-6 (Tert-butyl 4-carbamoylpiperidine-1-carboxylate) 関連製品
- 858643-92-2(Tert-butyl 3-acetylpiperidine-1-carboxylate)
- 118156-93-7(tert-Butyl 3-formylpiperidine-1-carboxylate)
- 208179-77-5(ETHYL 4-ACETAMIDOPIPERIDINE-1-CARBOXYLATE)
- 88466-77-7(1-Piperidinecarboxylicacid, 3-(aminocarbonyl)-, 1,1-dimethylethyl ester, (3S)-)
- 91419-49-7(1-Boc-3-carbamoylpiperidine)
- 122684-34-8(tert-butyl 3-carbamoylpyrrolidine-1-carboxylate)
- 137076-22-3(tert-Butyl 4-formylpiperidine-1-carboxylate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)